

# A Comparative Analysis of BAY 1187982 and Other FGFR2-Targeting Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapies is continually evolving, with a significant focus on fibroblast growth factor receptor (FGFR) signaling pathways, which are frequently dysregulated in various solid tumors. This guide provides a detailed comparison of the antibody-drug conjugate (ADC) BAY 1187982 (apratumab ixadotin) with other agents targeting FGFR2, namely the small molecule inhibitors infigratinib and pemigatinib. While BAY 1187982 represents a distinct therapeutic modality as an ADC, a comparative analysis against small molecule inhibitors offers valuable insights into the different strategies employed to target the FGFR2 pathway.

# **Executive Summary**

BAY 1187982 is a novel ADC designed to deliver a potent cytotoxic payload directly to FGFR2-expressing tumor cells.[1][2][3] Preclinical studies demonstrated its potential in inducing tumor regression in various cancer models. However, its clinical development was halted in Phase I due to a narrow therapeutic window and unfavorable tolerability.[4][5] In contrast, infigratinib and pemigatinib are orally bioavailable small molecule kinase inhibitors that have shown clinical activity in FGFR2-driven malignancies, particularly cholangiocarcinoma, and are being investigated in other solid tumors, including gastric cancer.[6][7][8] This guide will delve into the mechanistic differences, preclinical efficacy, and clinical outcomes of these therapies to provide a comprehensive resource for researchers in the field.



# **Data Presentation**

**Table 1: Overview of BAY 1187982 and Comparator FGFR2 Inhibitors** 



| Feature                    | BAY 1187982<br>(Aprutumab<br>Ixadotin)                                                                                         | Infigratinib                                                                      | Pemigatinib                                                                                                                                                                    |
|----------------------------|--------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Drug Type                  | Antibody-Drug<br>Conjugate (ADC)                                                                                               | Small Molecule<br>Kinase Inhibitor                                                | Small Molecule<br>Kinase Inhibitor                                                                                                                                             |
| Target                     | Fibroblast Growth Factor Receptor 2 (FGFR2)                                                                                    | FGFR1, FGFR2,<br>FGFR3                                                            | FGFR1, FGFR2,<br>FGFR3                                                                                                                                                         |
| Mechanism of Action        | Binds to FGFR2, internalizes, and releases a cytotoxic auristatin payload, leading to microtubule disruption and apoptosis.[1] | ATP-competitive inhibitor of FGFR1-3, blocking downstream signaling pathways.     | Potent, selective, oral inhibitor of FGFR1, 2, and 3.                                                                                                                          |
| Payload/Warhead            | Auristatin W derivative                                                                                                        | N/A                                                                               | N/A                                                                                                                                                                            |
|                            |                                                                                                                                |                                                                                   |                                                                                                                                                                                |
| Linker                     | Non-cleavable                                                                                                                  | N/A                                                                               | N/A                                                                                                                                                                            |
| Indications (Investigated) | FGFR2-positive solid tumors, including triple-negative breast cancer and gastric cancer.[3][4]                                 | N/A  Cholangiocarcinoma with FGFR2 fusions/rearrangement s, gastric cancer.[6][7] | N/A  Cholangiocarcinoma with FGFR2 fusions/rearrangement s, myeloid/lymphoid neoplasms with FGFR1 rearrangement, and metastatic esophageal-gastric junction/gastric cancer.[9] |



Phase 2 for gastric cancer.[7][10]

**Table 2: Preclinical Efficacy Data** 

| Parameter                              | BAY 1187982                                                                                                        | Infigratinib                                                                                          | Pemigatinib                                                                              |
|----------------------------------------|--------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|
| In Vitro Potency<br>(IC50)             | Sub-nanomolar to low<br>nanomolar range in<br>FGFR2-positive cell<br>lines.[1]                                     | Potent inhibition of FGFR phosphorylation and cell proliferation in FGFR-dependent cancer cell lines. | Inhibition of FGFR phosphorylation and cell proliferation in FGFR-dependent cell lines.  |
| In Vivo Efficacy<br>(Xenograft Models) | Dose-dependent<br>tumor regression in<br>gastric (SNU-16) and<br>breast cancer (MFM-<br>223) models.[1]            | Tumor regression in FGFR2-amplified gastric cancer models.                                            | Inhibition of tumor<br>growth in FGFR2-<br>amplified gastric<br>cancer models.[11]       |
| Key Preclinical<br>Findings            | High selectivity for FGFR2-positive cells; stable in circulation with significant tumor enrichment of the payload. | Demonstrated anti-<br>tumor activity in<br>models with FGFR2<br>gene fusions.                         | Showed efficacy in trastuzumab-resistant gastric cancer models with FGFR overexpression. |

**Table 3: Clinical Trial Data** 



| Parameter                     | BAY 1187982<br>(Phase I)                                                                                                                     | Infigratinib (Gastric<br>Cancer, Phase 2a)                                                                                | Pemigatinib<br>(Gastric Cancer,<br>Phase II - FiGhTeR<br>trial)                                     |
|-------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Population                    | Advanced solid<br>tumors with known<br>FGFR2 expression.[5]                                                                                  | Locally advanced or metastatic gastric/GEJ adenocarcinoma with FGFR2 amplification (failed ≥2 prior lines of therapy).[7] | Metastatic EGJ/gastric cancer refractory to first-line trastuzumab-containing therapy.[9]           |
| Dosage                        | 0.1 to 1.3 mg/kg<br>intravenously every 3<br>weeks.[5]                                                                                       | 125 mg orally daily (3 weeks on, 1 week off). [7]                                                                         | 13.5 mg orally daily (2 weeks on, 1 week off). [9]                                                  |
| Efficacy                      | No objective responses reported; one patient with stable disease.[4][5]                                                                      | Objective Response<br>Rate (ORR): 25%.[7]                                                                                 | Primary endpoint is<br>12-week progression-<br>free survival rate (data<br>pending).[9]             |
| Safety/Tolerability           | Poorly tolerated; Dose-limiting toxicities included thrombocytopenia, proteinuria, and corneal events. MTD determined to be 0.2 mg/kg.[4][5] | Manageable safety<br>profile.                                                                                             | Generally well- tolerated; common adverse events include hyperphosphatemia, fatigue, and dry mouth. |
| Reason for<br>Discontinuation | Trial terminated early due to poor tolerability and a narrow therapeutic window.[4]                                                          | -                                                                                                                         | -                                                                                                   |

# **Experimental Protocols**



Detailed methodologies for the key experiments cited in the preclinical evaluation of BAY 1187982 are summarized below, based on published literature.

## In Vitro Cytotoxicity and Cell Viability Assays

Objective: To determine the potency and selectivity of BAY 1187982 in killing cancer cells.

#### Methodology:

- Cell Lines: A panel of human cancer cell lines with varying levels of FGFR2 expression (e.g., SNU-16, KatoIII for high expression; MDA-MB-231 for low/no expression) were used.
- Cell Seeding: Cells were seeded in 96-well plates at a density of 1,000-10,000 cells per well
  and allowed to adhere overnight.
- Treatment: Cells were treated with serial dilutions of BAY 1187982, a non-targeting control ADC, or the free auristatin payload for 72 to 96 hours.[12]
- Viability Assessment: Cell viability was assessed using a luminescence-based assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT).[13][14] The luminescence or absorbance, which is proportional to the number of viable cells, was measured using a plate reader.
- Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves using a four-parameter logistic model.

## In Vivo Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of BAY 1187982 in a living organism.

#### Methodology:

- Animal Models: Immunodeficient mice (e.g., NOD scid or NMRI nu/nu) were used.[1][15]
- Tumor Implantation: Human cancer cells (e.g., SNU-16, MFM-223) were implanted subcutaneously into the flanks of the mice.[1] For patient-derived xenograft (PDX) models, tumor fragments were implanted.[16]



- Treatment Initiation: Once tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment and control groups.[17]
- Drug Administration: BAY 1187982 was administered intravenously at various dose levels and schedules (e.g., once weekly).[1] Control groups received vehicle or a non-targeting control ADC.
- Efficacy Assessment: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Animal body weight was monitored as an indicator of toxicity.[18]
- Endpoint: The study was terminated when tumors in the control group reached a maximal allowed size, or at a predetermined time point. Tumor growth inhibition was calculated and statistical analyses were performed to determine significance.

## **Pharmacokinetic Analysis**

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of BAY 1187982 and its components.

### Methodology:

- Animal Model: Tumor-bearing or non-tumor-bearing mice were used.[17][19]
- Drug Administration: A single intravenous dose of BAY 1187982 was administered.
- Sample Collection: Blood samples were collected at various time points post-administration. Tissues (tumor, liver, spleen, etc.) were collected at the end of the study.[19]
- Bioanalysis:
  - Total Antibody: The concentration of the antibody component (conjugated and unconjugated) was measured using a ligand-binding assay, such as an ELISA.
  - ADC and Payload: The concentration of the intact ADC and the released cytotoxic payload were quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[20][21]
- Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and half-life were calculated using non-compartmental analysis.



Check Availability & Pricing

# **Mandatory Visualization**

Below are diagrams illustrating key concepts related to BAY 1187982, created using the DOT language.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. adcreview.com [adcreview.com]
- 3. First-in-Human Phase I Study of Aprutumab Ixadotin, a Fibroblast Growth Factor Receptor 2 Antibody—Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC



[pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]
- 5. First-in-Human Phase I Study of Aprutumab Ixadotin, a Fibroblast Growth Factor Receptor 2 Antibody-Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bridgebio.com [bridgebio.com]
- 7. onclive.com [onclive.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A phase II trial of the FGFR inhibitor pemigatinib in patients with metastatic esophageal—gastric junction/gastric cancer trastuzumab resistant: the FiGhTeR trial PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement -PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. veterinarypaper.com [veterinarypaper.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices -WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Pharmacokinetics Considerations for Antibody Drug Conjugates Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- To cite this document: BenchChem. [A Comparative Analysis of BAY 1187982 and Other FGFR2-Targeting Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12779818#comparing-bay-1187982-with-other-antibody-drug-conjugates]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com